6-((4-(Diethylamino)-1-methylbutyl)amino)-5,8-dimethoxy-2-methylquinoline
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Overview
Description
N4-(5,8-dimethoxy-2-methylquinolin-6-yl)-N1,N1-diethylpentane-1,4-diamine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core substituted with methoxy and methyl groups, and a diethylpentane diamine side chain, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(5,8-dimethoxy-2-methylquinolin-6-yl)-N1,N1-diethylpentane-1,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of methoxy and methyl groups at specific positions. The final step involves the attachment of the diethylpentane diamine side chain. Common reagents used in these reactions include methanol, ethyl iodide, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N4-(5,8-dimethoxy-2-methylquinolin-6-yl)-N1,N1-diethylpentane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N4-(5,8-dimethoxy-2-methylquinolin-6-yl)-N1,N1-diethylpentane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(5,8-dimethoxy-2-methylquinolin-6-yl)-N1,N1-diethylpentane-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Amino-5,8-dimethoxy-2,4-dimethylquinolin: A structurally similar compound with different functional groups.
N4-(5,8-Dimethoxy-2-methyl-6-quinolinyl)-N1,N1-diethyl-1,4-pentanediamine: Another compound with a similar quinoline core but different side chains.
Uniqueness
N4-(5,8-dimethoxy-2-methylquinolin-6-yl)-N1,N1-diethylpentane-1,4-diamine stands out due to its specific substitution pattern and side chain, which confer unique chemical and biological properties
Properties
CAS No. |
36783-36-5 |
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Molecular Formula |
C21H33N3O2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
4-N-(5,8-dimethoxy-2-methylquinolin-6-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C21H33N3O2/c1-7-24(8-2)13-9-10-15(3)22-18-14-19(25-5)20-17(21(18)26-6)12-11-16(4)23-20/h11-12,14-15,22H,7-10,13H2,1-6H3 |
InChI Key |
BVZKGKZHIUQDIN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=CC(=C2C(=C1OC)C=CC(=N2)C)OC |
Origin of Product |
United States |
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